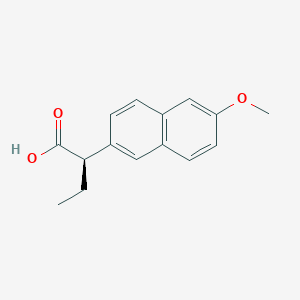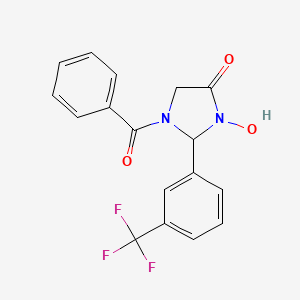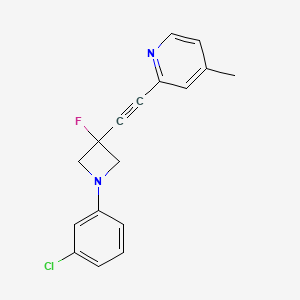
Cyclopentane carboxamide derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane carboxamide derivative 1 is a chemical compound characterized by a cyclopentane ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopentane carboxamide derivative 1 typically involves the reaction of cyclopentanecarboxylic acid with an amine under dehydrating conditions. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions: Cyclopentane carboxamide derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form cyclopentanecarboxylic acid derivatives.
Reduction: Reduction of the carboxamide group can be achieved using lithium aluminum hydride, resulting in the formation of cyclopentylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: Cyclopentylamine.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Cyclopentane carboxamide derivative 1 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of cyclopentane carboxamide derivative 1 involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural configuration .
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Shares the cyclopentane ring but differs in functional groups.
Cyclopentylamine: Similar structure but with an amine group instead of a carboxamide.
Cyclopentane derivatives: Various compounds with different substituents on the cyclopentane ring
Uniqueness: Cyclopentane carboxamide derivative 1 is unique due to its specific combination of the cyclopentane ring and carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C30H34Cl2F2N4O |
|---|---|
Molecular Weight |
575.5 g/mol |
IUPAC Name |
[4-[2-(3,4-dichlorophenyl)-5-methylpyrazol-3-yl]piperidin-1-yl]-[(1R,2R,4S)-2-(2,4-difluorophenyl)-4-(dimethylamino)-4-methylcyclopentyl]methanone |
InChI |
InChI=1S/C30H34Cl2F2N4O/c1-18-13-28(38(35-18)21-6-8-25(31)26(32)15-21)19-9-11-37(12-10-19)29(39)24-17-30(2,36(3)4)16-23(24)22-7-5-20(33)14-27(22)34/h5-8,13-15,19,23-24H,9-12,16-17H2,1-4H3/t23-,24+,30-/m0/s1 |
InChI Key |
XMOICBGWKUUJPT-BBANNHEPSA-N |
Isomeric SMILES |
CC1=NN(C(=C1)C2CCN(CC2)C(=O)[C@@H]3C[C@@](C[C@H]3C4=C(C=C(C=C4)F)F)(C)N(C)C)C5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
CC1=NN(C(=C1)C2CCN(CC2)C(=O)C3CC(CC3C4=C(C=C(C=C4)F)F)(C)N(C)C)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


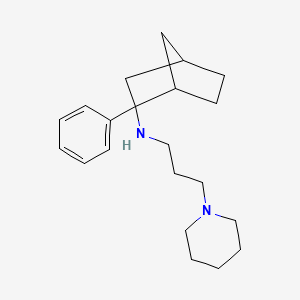
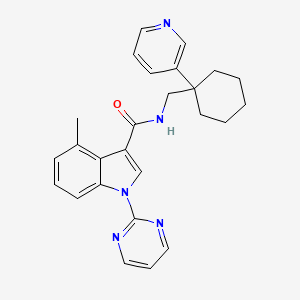
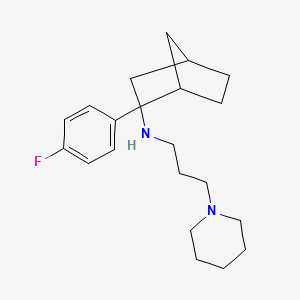
![Cyclobutyl 4-acetyl-7-[1-(1,1-dioxothian-4-yl)pyrazol-4-yl]-3-methyl-2,3-dihydroquinoxaline-1-carboxylate](/img/structure/B10833192.png)
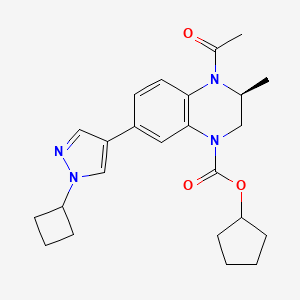
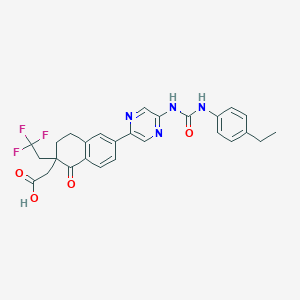
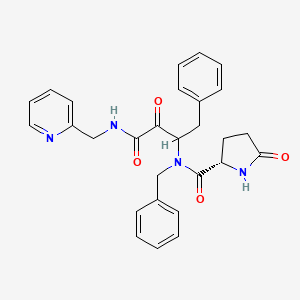
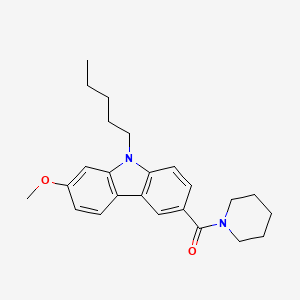

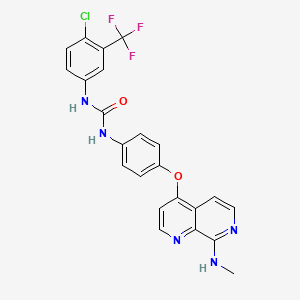
![2-[[2-ethyl-8-fluoro-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]imidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile](/img/structure/B10833250.png)
